3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid 3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827530
InChI: InChI=1S/C9H8BrFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)
SMILES:
Molecular Formula: C9H8BrFO3
Molecular Weight: 263.06 g/mol

3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC17827530

Molecular Formula: C9H8BrFO3

Molecular Weight: 263.06 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid -

Specification

Molecular Formula C9H8BrFO3
Molecular Weight 263.06 g/mol
IUPAC Name 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoic acid
Standard InChI InChI=1S/C9H8BrFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)
Standard InChI Key OSLLPFSKEMENKL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)F)CC(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoic acid consists of three key components:

  • A 2-hydroxypropanoic acid moiety, providing hydrogen-bonding capability and acidity.

  • A 4-bromo-2-fluorophenyl group, introducing halogen-mediated electronic effects and steric bulk.

  • A carboxylic acid functional group, enabling salt formation and participation in condensation reactions.

Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₈BrFO₃
Molecular Weight263.06 g/mol
Purity≥95% (as per commercial specifications)
Storage ConditionsAmbient temperature
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
StabilitySensitive to strong acids/bases and oxidizing agents

The bromine and fluorine substituents on the phenyl ring enhance the compound’s lipophilicity (logP estimated at ~1.8), which may influence its reactivity in cross-coupling reactions or biological membrane permeability in drug discovery contexts.

Synthesis and Manufacturing

Industrial-Scale Production

Industrial synthesis likely optimizes for:

  • Cost Efficiency: Using continuous flow reactors to minimize waste.

  • Yield Enhancement: Catalytic systems to reduce byproducts.

  • Purification: Crystallization from ethanol/water mixtures to achieve ≥95% purity .

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate its role in COX inhibition or other enzymatic pathways.

  • Structure-Activity Relationships (SAR): Compare bioactivity with chloro/iodo analogs.

  • Green Chemistry: Develop solvent-free or catalytic synthetic methods.

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